molecular formula C7H11NO3 B037637 (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 122742-14-7

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B037637
CAS RN: 122742-14-7
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and related derivatives often involves cyclization reactions, with starting pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition reactions. For example, polysubstituted methyl pyrrolidine-2-carboxylate derivatives can be synthesized in yields of 70-96% through cyclization of corresponding carbamothioyl derivatives and bromo-ethanones (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction. Crystallographic studies have helped in understanding the stereochemistry and confirming the absolute configuration of these compounds. For instance, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was elucidated through single crystal X-ray diffraction studies (Piwowarczyk et al., 2008).

Chemical Reactions and Properties

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including electrophilic substitution, to yield novel derivatives. These reactions are pivotal for the functionalization and further application of the compound in the synthesis of targeted molecules (Mogulaiah et al., 2018).

Physical Properties Analysis

The physical properties of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. Studies on solvated structures have provided insights into the crystal packing and molecular conformation, aiding in the understanding of the compound's behavior in different environments (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis. Research on its reactivity towards different reagents and under various conditions has expanded the understanding of its chemical properties and potential applications (Galenko et al., 2015).

Scientific Research Applications

Versatile Synthesis Intermediates

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Beji (2015) described its role in the efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its application in preparing α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones. This demonstrates the compound's utility in creating a novel class of phosphono-β-lactams for further chemical transformations Beji, 2015.

Catalyst in Chemical Reactions

In addition to its role as a synthesis intermediate, this compound has been explored in catalysis. Doyle et al. (2010) discussed its use in metal carbene transformations, specifically in the context of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] catalysts. These catalysts exhibit higher enantiocontrol and, in some cases, higher diastereocontrol than comparable catalysts in carbon-hydrogen insertion reactions, highlighting the potential for precise control in chemical synthesis Doyle et al., 2010.

Synthesis of Antimicrobial and Anticancer Compounds

A significant area of research involves the synthesis of derivatives with antimicrobial and anticancer activities. For instance, Nural et al. (2018) designed and synthesized a series of polysubstituted derivatives based on the pyrrolidine structure, which showed interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests the potential for developing powerful antimycobacterial agents from these structures Nural et al., 2018.

properties

IUPAC Name

methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494067
Record name Methyl 1-methyl-5-oxo-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

CAS RN

122742-14-7
Record name Methyl 1-methyl-5-oxo-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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